

The Trajectory of Dalpiciclib (SHR6390): From Discovery to Clinical Validation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dalpiciclib*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dalpiciclib (SHR6390) is a novel, orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] Developed by Jiangsu Hengrui Medicine Co., Ltd., it represents a significant advancement in the landscape of targeted cancer therapies, particularly for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer.[3] By targeting the core machinery of the cell cycle, **Dalpiciclib** effectively induces G1 phase arrest, thereby inhibiting the proliferation of cancer cells.[4] This technical guide provides a comprehensive overview of the discovery and development timeline of **Dalpiciclib**, detailing key preclinical and clinical milestones, experimental methodologies, and quantitative data.

Discovery and Preclinical Development

The journey of **Dalpiciclib** began with the identification of SHR6390 as a potent and selective dual inhibitor of CDK4 and CDK6. Preclinical investigations were designed to characterize its mechanism of action, evaluate its anti-tumor efficacy in various cancer models, and establish a preliminary safety profile.

In Vitro Efficacy

A battery of in vitro studies demonstrated the potent anti-proliferative activity of **Dalpiciclib** across a panel of human cancer cell lines.

Table 1: In Vitro IC50 Values of **Dalpiciclib** in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)	Reference
CDK4	-	12.4	[1]
CDK6	-	9.9	[1]
Eca 109	Esophageal Squamous Cell Carcinoma	Sensitive (exact value not specified)	[5]
Eca 9706	Esophageal Squamous Cell Carcinoma	Resistant (exact value not specified)	[5]
KYSE-510	Esophageal Squamous Cell Carcinoma	Data not specified	[5]
MCF7	Breast Cancer	115.4	[5]
MCF7/TR (Tamoxifen-Resistant)	Breast Cancer	229.5	[5]
BT-474/T (Trastuzumab-Resistant)	Breast Cancer	210.7	[5]

Cell Proliferation Assay:

- Cell Lines and Culture: Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Treatment: Cells were seeded in 96-well plates and treated with escalating concentrations of **Dalpiciclib** (e.g., 0-4 μM or 0-10 μM) for a specified duration (e.g., 72 hours or 6 days).[5]

- **Viability Assessment:** Cell viability was determined using standard methods such as the MTT or CellTiter-Glo assay.
- **IC50 Calculation:** The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Western Blot Analysis of Phosphorylated Retinoblastoma Protein (pRb):

- **Cell Lysis:** Treated cells were lysed to extract total protein.
- **Protein Quantification:** Protein concentration was determined using a BCA assay.
- **Electrophoresis and Transfer:** Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
- **Immunoblotting:** Membranes were probed with primary antibodies against pRb (e.g., Ser780) and total Rb, followed by incubation with HRP-conjugated secondary antibodies.
- **Detection:** Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Efficacy

The anti-tumor activity of **Dalpiciclib** was further evaluated in various human tumor xenograft models.

Table 2: Summary of In Vivo Xenograft Studies

Xenograft Model	Cancer Type	Animal Model	Treatment Regimen	Key Findings	Reference
COLO 205	Colon Cancer	Balb/cA-nude mice	37.5, 75, 150 mg/kg, oral gavage, once daily	Dose-dependent tumor growth inhibition. At 150 mg/kg, regression of all tumor xenografts was observed.	[6]
U-87 MG	Glioblastoma	Balb/cA-nude mice	37.5, 75, 150 mg/kg, oral gavage, once daily	Dose-dependent tumor growth inhibition. At 150 mg/kg, regression of all tumor xenografts was observed.	[6]
ES-2	Ovarian Cancer	Not specified	Not specified	Not specified	[1]
MCF7/ARO	Breast Cancer	Nude mice	75, 150 mg/kg, oral gavage, once daily	Dose-dependent tumor growth inhibition.	[6]
ESCC Xenografts	Esophageal Squamous Cell Carcinoma	Not specified	150 mg/kg, oral gavage, once weekly for 3 weeks	Showed anti-tumor activity. Synergistic effects with paclitaxel or cisplatin.	[5]

Human Tumor Xenograft Model:

- Animal Model: Female athymic nude mice (e.g., Balb/cA) were used.
- Tumor Implantation: Human tumor cells were subcutaneously injected into the flanks of the mice.
- Treatment Administration: Once tumors reached a palpable size, mice were randomized into treatment and control groups. **Dalpiciclib** was administered orally via gavage at specified doses and schedules.[5]
- Tumor Measurement: Tumor volume was measured regularly using calipers.
- Toxicity Assessment: Animal body weight and general health were monitored throughout the study.

Clinical Development

The clinical development of **Dalpiciclib** has progressed through a series of well-designed clinical trials, primarily focusing on patients with advanced breast cancer.

Phase I: Dose Escalation and Safety (NCT02684266)

This first-in-human, open-label, dose-escalation study was conducted in Chinese patients with advanced breast cancer to determine the maximum tolerated dose (MTD), recommended Phase II dose (RP2D), and to evaluate the safety, pharmacokinetics, and preliminary anti-tumor activity of **Dalpiciclib**. [7][8]

Table 3: Key Data from the Phase I Trial (NCT02684266)

Parameter	Value	Reference
Patient Population	40 Chinese patients with HR+/HER2- advanced breast cancer	[7]
Dose Escalation	25 mg to 175 mg, once daily, 3 weeks on/1 week off	[7]
MTD	Not reached	[7]
RP2D	150 mg once daily, 3 weeks on/1 week off	[8]
Disease Control Rate (DCR) at 150 mg	80.0% (95% CI: 44.4–97.5)	[8]
Median PFS at 150 mg	8.4 months (95% CI: 2.1–not reached)	[8]
Most Common Grade 3/4 AEs	Neutropenia (52.5%), Leukopenia (35.0%)	[8]

Study Design:

- A standard 3+3 dose-escalation design was employed.
- Patients received a single dose of **Dalpiciclib** in the first week, followed by continuous daily dosing for three weeks, and a one-week rest period in a 28-day cycle.[8]

Phase Ib: Combination Therapy (NCT03481998)

This multicenter, open-label, multi-cohort Phase Ib trial evaluated the safety and tolerability of **Dalpiciclib** in combination with letrozole/anastrozole or fulvestrant in patients with HR+/HER2-advanced breast cancer.[9]

Table 4: Efficacy Results from the Phase Ib Trial (NCT03481998) with **Dalpiciclib** 150 mg

Combination Therapy	Patient Population	ORR	Median PFS	Reference
+ Letrozole/Anastrozole	Untreated for advanced disease	67.6% (95% CI 49.5–82.6)	24.1 months (95% CI 16.9–46.0)	[9]
+ Fulvestrant	Progressing after endocrine therapy	53.3% (95% CI 26.6–78.7)	16.7 months (95% CI 1.9–24.1)	[9]

Phase III: Pivotal Trials

This randomized, double-blind, placebo-controlled Phase III trial investigated the efficacy and safety of **Dalpiciclib** plus fulvestrant in patients with HR+/HER2- advanced breast cancer who had relapsed or progressed on prior endocrine therapy.[2][10][11]

Table 5: Key Results from the DAWNA-1 Trial

Endpoint	Dalpiciclib + Fulvestrant	Placebo + Fulvestrant	Hazard Ratio (95% CI)	p-value	Reference
Median PFS (months)	15.7	7.2	0.42 (0.31–0.58)	< 0.0001	[11]
ORR	27.0%	20.0%	-	-	[11]
Most Common Grade 3/4 AEs	Neutropenia (84.2%), Leukopenia (62.1%)	-	-	-	[10]

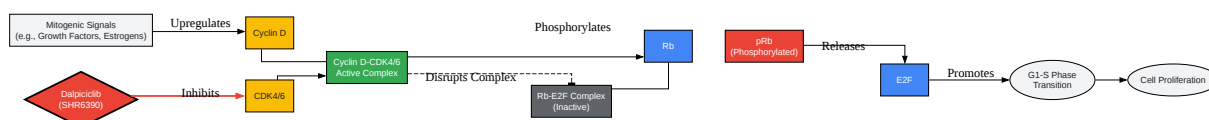
This randomized, double-blind, placebo-controlled Phase III trial evaluated **Dalpiciclib** in combination with letrozole or anastrozole as a first-line treatment for patients with HR+/HER2- advanced breast cancer.[12][13]

Table 6: Key Results from the DAWNA-2 Trial

Endpoint	Dalpiciclib + Letrozole/A nastrozole	Placebo + Letrozole/A nastrozole	Hazard Ratio (95% CI)	p-value	Reference
Median PFS (months)	30.6	18.2	0.51 (0.38-0.69)	< 0.0001	[13]
ORR (Investigator Assessed)	57.4%	47.7%	-	0.0233	[13]
Most Common Grade 3/4 AEs	Neutropenia, Leukopenia	-	-	-	[13]

Mechanism of Action: The CDK4/6 Signaling Pathway

Dalpiciclib exerts its anti-tumor effect by inhibiting the CDK4/6-Cyclin D-Rb-E2F signaling pathway, a critical regulator of the G1-S phase transition of the cell cycle.



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Caption: **Dalpiciclib** inhibits CDK4/6, preventing Rb phosphorylation and cell cycle progression.

Conclusion

Dalpiciclib (SHR6390) has demonstrated a robust and consistent anti-tumor profile from preclinical studies through to large-scale Phase III clinical trials. Its development timeline showcases a systematic and successful progression, establishing it as a valuable therapeutic option for patients with HR+/HER2- advanced breast cancer. The comprehensive data gathered to date underscores its efficacy and manageable safety profile, solidifying its place within the armamentarium of CDK4/6 inhibitors. Further research will likely explore its potential in other cancer types and in combination with other novel agents.

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- To cite this document: BenchChem. [The Trajectory of Dapiciclib (SHR6390): From Discovery to Clinical Validation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3323353#dapiciclib-shr6390-discovery-and-development-timeline]

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